Ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate: is a complex organic compound characterized by its bromophenyl and chloropyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromophenyl boronic acid with a chloropyrimidine derivative under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a base such as sodium carbonate, and a suitable solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like iron and hydrochloric acid or tin and hydrochloric acid.
Substitution: Using nucleophiles such as sodium cyanide or ammonia.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: A related compound with a different functional group.
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: Another compound with a thiophene ring instead of a pyrimidine ring.
Properties
IUPAC Name |
ethyl 6-amino-2-(4-bromophenyl)-5-chloropyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O2/c1-2-20-13(19)10-9(15)11(16)18-12(17-10)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZOFVYKIHWIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)C2=CC=C(C=C2)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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